molecular formula C18H18N2O4 B3945569 N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide

N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide

Cat. No.: B3945569
M. Wt: 326.3 g/mol
InChI Key: QXRSNUOOIMVDHS-UHFFFAOYSA-N
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Description

“N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide” is a derivative of 1,8-Naphthalimides, which are known to be biologically active and DNA-binding compounds . These compounds have been synthesized by interacting 1,8-naphthalic anhydride with a series of non-protein amino acids .


Synthesis Analysis

The target compounds were obtained by an interaction of 1,8-naphthalic anhydride with a series of non-protein amino acids . The optimized geometry and harmonic vibrational frequencies have been calculated by DFT employing B3LYP functional using 6-31G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the interaction of 1,8-naphthalic anhydride with a series of non-protein amino acids .

Future Directions

The future directions for this compound could involve further investigation as a potential anticancer agent . The pharmacodynamics evaluation of compound 4b showed that its cytotoxicity is mediated by induction of apoptosis and inhibition of NFκB-signaling . Therefore, new 1,8-naphthalimide derivatives with non-protein amino acids could be synthesized for further studies .

Properties

IUPAC Name

N-[2-(3-methoxypropyl)-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(21)19-13-9-12-5-3-6-14-16(12)15(10-13)18(23)20(17(14)22)7-4-8-24-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRSNUOOIMVDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide
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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide
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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide
Reactant of Route 4
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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide
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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide
Reactant of Route 6
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N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide

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